molecular formula C16H21N3O4S B2622201 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034605-37-1

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2622201
CAS No.: 2034605-37-1
M. Wt: 351.42
InChI Key: IUEQNJYCJUDZFA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a combination of functional groups, including an imidazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic synthesis. The process may start with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the piperidine ring and the thiophene moiety. Common reagents and conditions include:

    Imidazolidine-2,4-dione formation: This step may involve the reaction of urea derivatives with diketones under acidic or basic conditions.

    Piperidine ring introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Thiophene moiety attachment: The thiophene group can be attached via coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate.

    Industry: It may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione: shares structural similarities with other imidazolidine-2,4-dione derivatives, piperidine-containing compounds, and thiophene-based molecules.

Uniqueness

    Structural Features: The unique combination of the imidazolidine-2,4-dione core, piperidine ring, and thiophene moiety sets this compound apart from others.

    Functional Properties: Its specific functional groups and overall structure may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-23-9-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-10-24-13/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEQNJYCJUDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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